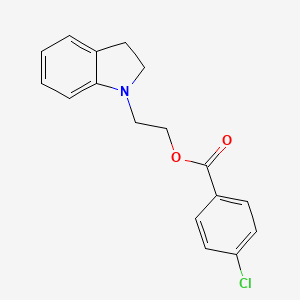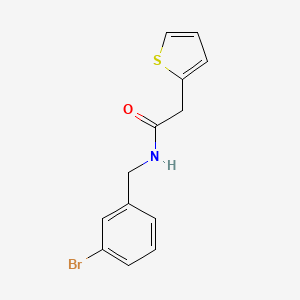
2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating a method that might be similar to synthesizing 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Kumar et al., 2016).
- The synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003).
Molecular Structure Analysis
- Spectral studies and X-ray diffraction were used for structural proof in closely related compounds, suggesting similar approaches for 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Kumar et al., 2016).
Chemical Reactions and Properties
- Compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate have shown potential for antimicrobial and antioxidant activities (Kumar et al., 2016).
Physical Properties Analysis
- Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, indicating that similar methods can be applied to study the physical properties of 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Vogt et al., 2013).
Chemical Properties Analysis
- The reaction of similar compounds with various reagents has been studied, providing insights into the chemical behavior that could be relevant for 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Prasad, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Urease Inhibition
One study highlighted the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. These molecules, characterized by their structural features and enzyme inhibitory kinetics, exhibited competitive inhibition with low Ki values, indicating their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).
Antimicrobial Activity
Another research focused on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, which were screened for antimicrobial activity. The synthesis involved the reaction of 4-hydroxy indole with ethyl chloroacetate, followed by condensation with various aldehydes (Prasad, 2017).
Chemical Transformations
Research into chemical transformations involving indole compounds has led to the development of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates from indol-2(3H)-one derivatives. This study provided insights into the synthesis of highly functionalized indole derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Beccalli et al., 1994).
Antiallergic Agents
Investigations into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been conducted in search of novel antiallergic compounds. This research showcases the synthesis of ethyl (2-methyindol-3-yl)acetates and their conversion into potent antiallergic agents, highlighting the therapeutic potential of indole derivatives (Menciu et al., 1999).
COX-2 Inhibition
A study on the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a novel COX-2 inhibitor, demonstrates the pharmaceutical application of indole derivatives in addressing inflammation and pain management. The synthesis involved a novel indole formation approach, suggesting the compound's potential as a selective inhibitor (Caron et al., 2003).
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-5-14(6-8-15)17(20)21-12-11-19-10-9-13-3-1-2-4-16(13)19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNLQKOFYQLIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCOC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)
